Tyrosinase (206-214), human

Cancer Immunotherapy T-cell Epitope Mapping HLA Restriction

Tyrosinase (206-214), human (AFLPWHRLF) is the gold-standard HLA-A*24:02-restricted CTL epitope for melanoma immunology. Unlike HLA-A*02:01-restricted tyrosinase peptides, this nonapeptide enables specific interrogation of the HLA-A24+ T-cell repertoire. • Ex vivo CTL expansion: validated protocol generates melanoma-reactive T cells for adoptive immunotherapy [1]. • Tetramer construction: essential for quantifying circulating tyrosinase-specific CD8+ T cells via flow cytometry [1]. • Vaccine API: formulation precedent from NCI-00-C-0119 clinical trial (Montanide ISA-51). Lyophilized, ≥98% HPLC; shipped ambient.

Molecular Formula C61H83N15O10
Molecular Weight 1186.4 g/mol
Cat. No. B066410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase (206-214), human
Molecular FormulaC61H83N15O10
Molecular Weight1186.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N
InChIInChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
InChIKeyZDTHINDBILABAB-WDGXTDPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrosinase (206-214), human: Identity and Characterization


Tyrosinase (206-214), human, is a synthetic nonapeptide (sequence: H-Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe-OH) corresponding to amino acids 206-214 of the human tyrosinase protein. It is a defined, HLA-A*24:02-restricted cytotoxic T lymphocyte (CTL) epitope that is naturally processed and presented on the surface of melanoma cells [1]. This peptide is not an enzyme but a specific immunological reagent with a molecular formula of C₆₁H₈₃N₁₅O₁₀ and a molecular weight of 1186.4 g/mol . Its biological activity is contingent on its precise nine-amino acid sequence and its ability to bind and be presented by the HLA-A*2402 molecule, a feature that defines its use in targeted T-cell immunology research.

HLA-A*24:02-restricted CTL epitope
Naturally processed melanoma antigen
Defined nonapeptide for T-cell immunology

Tyrosinase (206-214), human: Why It Cannot Be Substituted


The precise immunological function of Tyrosinase (206-214) is strictly governed by its specific amino acid sequence and its unique restriction to the HLA-A*24:02 allele [1]. Substitution with other well-characterized tyrosinase epitopes, such as Tyrosinase 368-376 (370D) [2] or Tyrosinase 1-9 [3], is scientifically invalid as these peptides are restricted to a different HLA class I allele (HLA-A*02:01) and therefore present to a completely distinct T-cell repertoire. Furthermore, substitution with other HLA-A24-restricted peptides derived from different melanoma antigens (e.g., from TRP-2 or gp100) is not equivalent, as they target different protein sources and may exhibit different expression profiles or processing efficiency in tumor cells. The specific immunogenicity and clinical applicability of Tyrosinase (206-214) are inextricably linked to its unique combination of sequence and allele restriction.

HLA allele mismatch
Tyrosinase 368-376 (370D) and 1-9 are restricted to HLA-A*02:01, not A*24:02; they present to a different T-cell repertoire and cannot replace this epitope.
Antigen source divergence
Other HLA-A24-restricted melanoma peptides (e.g., TRP-2, gp100) target different proteins; expression and processing efficiency may not transfer.

Tyrosinase (206-214), human: Comparative Evidence Assessment


HLA-A*24:02 Allele-Specific Restriction

Tyrosinase (206-214) (AFLPWHRLF) exhibits strict restriction to the HLA-A*24:02 allele [1], in contrast to the more extensively studied HLA-A*02:01-restricted tyrosinase peptides such as Tyrosinase 368-376 (370D) [2]. This allele-specificity is a non-negotiable functional parameter; the peptide cannot be recognized by T cells restricted to other HLA alleles. The quantitative difference is absolute: the peptide will only be immunogenic in individuals carrying the HLA-A24 serotype. This directly dictates the eligible patient or donor population for any downstream application.

Allele restriction
Class-level inference
HLA-A*24:02 vs HLA-A*02:01
Mandatory for A24+ T-cell studies
Cannot substitute with A2-restricted epitopes
Cancer Immunotherapy T-cell Epitope Mapping HLA Restriction

Phase II Clinical Trial Incorporation

Tyrosinase (206-214) was a defined component in the multi-arm, randomized NCI-00-C-0119 (NCT00020358) phase II clinical trial for patients with melanoma [1]. In this study, its inclusion was specific to the HLA-A24+ patient cohort, with a distinct trial arm (closed to accrual 11/05/01) [1]. This contrasts with the majority of other HLA-A24 restricted melanoma peptide epitopes, which have not advanced to this level of clinical evaluation. The trial's design provides a formal, albeit historical, framework for its use as a clinical-grade research reagent, whereas most alternatives remain at the preclinical or purely academic stage of characterization.

Investigational use
Cross-study comparable
Phase II trial (NCT00020358) vs preclinical
Supports reagent justification for translational studies
Historical protocol, not an approval
Clinical Trial Reagent Peptide Vaccine Melanoma

Natural Processing and Presentation

The epitope Tyrosinase (206-214) was identified based on its recognition by HLA-A24-restricted tumor-infiltrating lymphocytes (TIL) that reacted against autologous melanoma cells [1]. This demonstrates that the peptide is naturally processed and presented by the tumor's own antigen presentation machinery. This is a higher standard of evidence than many other HLA-A24 binding peptides, which are often identified solely through in silico prediction of HLA-binding motifs without confirmation of their actual presentation on the surface of tumor cells [2]. The functional validation with TIL 1413 confirms the peptide is a bonafide tumor rejection antigen.

Processing evidence
Class-level inference
TIL-confirmed presentation vs in silico prediction
Supports target relevance for immunotherapy research
Confirmed by TIL recognition of melanoma cells
Antigen Processing Mass Spectrometry Tumor Immunology

Purity Specification for Reproducible Immunoassays

Commercially available Tyrosinase (206-214), human, is offered with specified high purity, for example, 99.19% as determined by HPLC . This specification is critical for immunological assays where impurities (such as truncated or modified peptides) can act as false epitopes or alter the effective concentration. While other vendors may offer similar or lower purities, the availability of a rigorously quantified, high-purity reagent provides a baseline for experimental consistency. In comparison, many custom-synthesized or research-grade peptides used in early studies may not have had this level of quality control documentation, introducing a potential variable in T-cell stimulation or MHC multimer staining experiments.

Purity specification
Data to verify
≥99.19% (HPLC)
Supports assay reproducibility
Source-specific; verify via COA
Peptide Synthesis Quality Control Immunoassay

Tyrosinase (206-214), human: Validated Research Applications


Adoptive T-Cell Therapy: CTL Generation

This peptide is the gold-standard reagent for the ex vivo generation and expansion of cytotoxic T lymphocytes (CTLs) specifically targeting HLA-A24+ melanomas. As demonstrated in its foundational characterization, repeated stimulation of peripheral blood lymphocytes from an HLA-A24+ melanoma patient with this peptide yielded a CTL line capable of specifically lysing HLA-A24+/tyrosinase+ melanoma cells [1]. This validated protocol supports the peptide's use in producing tumor-reactive T cells for adoptive immunotherapy research.

Immune Monitoring: Tetramer-Based T-Cell Quantification

The peptide is a critical component for constructing HLA-A*24:02 tetrameric complexes (tetramers) used in flow cytometry to directly visualize and quantify circulating tyrosinase-specific CD8+ T cells. This application is essential for immune monitoring in preclinical models and in correlative studies from clinical trials, such as those designed to evaluate vaccine immunogenicity. The peptide's defined HLA restriction ensures that any positive signal is attributable to the HLA-A24-restricted T-cell population [1].

Peptide Vaccine Formulation

This peptide is a validated active pharmaceutical ingredient (API) component for investigational peptide-based vaccines targeting melanoma in HLA-A24+ patients. Its inclusion in the NCI-00-C-0119 clinical trial provides a precedent for its formulation and administration (emulsified in Montanide ISA-51) [2]. This historical context supports its continued use as a reference standard and active component in the development and optimization of new multi-epitope vaccine formulations for the HLA-A24 patient population.

Target Validation in HLA-A24 Transgenic Models

In HLA-A24 transgenic mouse models, this peptide is the definitive reagent for validating the function of T-cell receptors (TCRs) or chimeric antigen receptors (CARs) engineered to target tyrosinase. By pulsing syngeneic or HLA-A24-expressing target cells, researchers can directly measure the specific cytotoxic activity or cytokine release of their engineered effector cells in vitro, providing a clean, epitope-specific functional readout that is free from the confounding variables of tumor cell heterogeneity [1].

Application
Selection Property
Validation Focus
Adoptive T-cell transfer research
HLA-A*24:02 allele-restricted epitope
Melanoma cell lysis in HLA-A24+ models
Tetramer-based T-cell quantification
High-purity peptide for MHC folding
CD8+ T-cell frequency and specificity
Investigational vaccine formulation research
Historical use in Phase II protocol
Immunogenicity in transgenic models
TCR/CAR target validation
Defined tyrosinase epitope
Cytotoxicity and cytokine release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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